5-Methoxysalicylic acid
Overview
Description
Mechanism of Action
Target of Action
It has been experimentally validated that 5-methoxysalicylic acid inhibits cox-1, an enzyme involved in the inflammatory response .
Mode of Action
It is known to inhibit Cox-1, which may result in anti-inflammatory effects
Biochemical Pathways
Given its inhibition of Cox-1, it may impact the arachidonic acid pathway, which is involved in the inflammatory response .
Result of Action
Its inhibition of Cox-1 suggests it may have anti-inflammatory effects
Biochemical Analysis
Biochemical Properties
5-Methoxysalicylic acid is a methoxysalicylic acid that is salicylic acid carrying a methoxy group at position 5 . It has a role as a bacterial metabolite and a human urinary metabolite . A mixture of this compound and spermine can be used as a matrix for oligonucleotides analysis in MALDI mass spectrometry .
Cellular Effects
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxysalicylic acid can be synthesized through the methylation of salicylic acid. The reaction typically involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methoxysalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
5-Methoxysalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The parent compound of 5-Methoxysalicylic acid, known for its use in acne treatment and as a precursor in the synthesis of aspirin.
Methyl Salicylate: Another derivative of salicylic acid, commonly used in topical analgesics and as a flavoring agent.
Acetylsalicylic Acid (Aspirin): A widely used anti-inflammatory and analgesic drug.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 5th position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference allows it to participate in specific reactions and exhibit unique biological activities .
Biological Activity
5-Methoxysalicylic acid (5-MSA) is a derivative of salicylic acid, recognized for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, focusing on its interactions with human proteins, particularly its role as an inhibitor of Cyclooxygenase-1 (Cox-1), and its implications in health and disease.
Chemical Structure and Properties
This compound is chemically classified as a methoxysalicylic acid, characterized by a methoxy group at the 5-position of the salicylic acid structure. Its chemical formula is C₈H₈O₃, and it is also known as 2-hydroxy-5-methoxybenzoate. This compound has been identified in various natural sources, including tea, herbs, and spices, which contribute to its dietary intake among humans .
1. Cox-1 Inhibition
Recent studies have highlighted the inhibitory effects of 5-MSA on Cox-1, an enzyme involved in the inflammatory response. A machine learning model predicted that 5-MSA could bind to Cox-1, which was subsequently validated through experimental assays. The results demonstrated that 5-MSA exhibited significant inhibition of Cox-1 activity, comparable to the known antithrombotic drug triflusal. Specifically, at a concentration of 100 μM, 5-MSA achieved approximately 40% inhibition of Cox-1 activity .
Compound | IC50 (μM) | Inhibition at 100 μM |
---|---|---|
Triflusal | ~100 | ~42% |
This compound | N/A | ~40% |
4-Isopropylbenzoic Acid | N/A | No inhibition |
This suggests that 5-MSA may share similar pharmacological properties with triflusal, indicating its potential use in managing conditions related to inflammation and thrombosis.
2. Antiplatelet Activity
In addition to its Cox-1 inhibitory effects, 5-MSA has been shown to possess antiplatelet activity in animal models. This property further supports its therapeutic potential in preventing thrombotic events, making it a candidate for further research into cardiovascular disease interventions .
Case Studies and Experimental Findings
A notable study employed high-throughput screening methods to assess the bioactivity of numerous natural compounds, including 5-MSA. The research utilized a machine learning approach to predict molecular targets based on structural similarities with known drugs. The validation of these predictions was crucial for establishing confidence in the bioactivity claims surrounding dietary compounds like 5-MSA .
Experimental Validation
The study confirmed that while triflusal inhibited Cox-1 effectively, the control compound (4-isopropylbenzoic acid) did not exhibit any inhibitory effects. This stark contrast emphasizes the specificity and potential efficacy of 5-MSA as a therapeutic agent .
Potential Applications
Given its biological activities, particularly its ability to inhibit Cox-1 and exert antiplatelet effects, 5-MSA may have several applications:
- Cardiovascular Health : Its antithrombotic properties could be beneficial in preventing ischemic strokes and other cardiovascular diseases.
- Anti-inflammatory Treatments : As a Cox-1 inhibitor, it may serve as an alternative or adjunct therapy in managing inflammatory conditions.
Properties
IUPAC Name |
2-hydroxy-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIWIAOVZOBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25832-71-7 (hydrochloride salt) | |
Record name | 5-Methoxysalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0062551 | |
Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Methoxysalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9 mg/mL | |
Record name | 5-Methoxysalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2612-02-4 | |
Record name | 5-Methoxysalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2612-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxysalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxysalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acid5-methoxysalicylic | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Methoxysalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 146 °C | |
Record name | 5-Methoxysalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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